molecular formula C14H20N4O3 B2542493 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide CAS No. 2034426-03-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide

Cat. No.: B2542493
CAS No.: 2034426-03-2
M. Wt: 292.339
InChI Key: HCULISYQGLGRKP-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Morpholinopropanamide Moiety: The final step involves the coupling of the pyridazinone core with morpholinopropanamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the morpholinopropanamide moiety, where nucleophiles like amines or thiols can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Dihydropyridazinones.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic agent for conditions like inflammation, cancer, or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like 3-cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives.

    Morpholinopropanamide Derivatives: Compounds with similar morpholine and propanamide moieties.

Uniqueness

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-morpholinopropanamide is unique due to the combination of its pyridazinone core, cyclopropyl group, and morpholinopropanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10(14(20)16-17-6-8-21-9-7-17)18-13(19)5-4-12(15-18)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULISYQGLGRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1CCOCC1)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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